molecular formula C19H24O6 B11599990 Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B11599990
M. Wt: 348.4 g/mol
InChI Key: KMYYBZLECFIGBN-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a cyclohexane ring, multiple functional groups, and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.

Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

dimethyl 2-(4-ethylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C19H24O6/c1-5-11-6-8-12(9-7-11)14-15(17(21)24-3)13(20)10-19(2,23)16(14)18(22)25-4/h6-9,14-16,23H,5,10H2,1-4H3

InChI Key

KMYYBZLECFIGBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)OC)(C)O)C(=O)OC

Origin of Product

United States

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